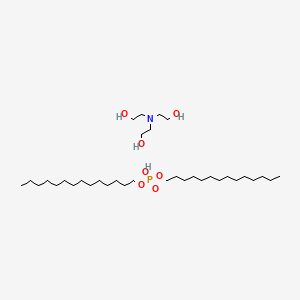

Tris(2-hydroxyethyl)ammonium ditetradecyl phosphate

Description

Properties

CAS No. |

66046-06-8 |

|---|---|

Molecular Formula |

C34H74NO7P |

Molecular Weight |

639.9 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;ditetradecyl hydrogen phosphate |

InChI |

InChI=1S/C28H59O4P.C6H15NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-33(29,30)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2;8-4-1-7(2-5-9)3-6-10/h3-28H2,1-2H3,(H,29,30);8-10H,1-6H2 |

InChI Key |

OMCMSAKOUKZEDS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCC.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Table 1: Key Reaction Parameters for Synthesis

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Reactants molar ratio | 1:1 (tris(2-hydroxyethyl)amine : ditetradecyl phosphate) | Equimolar for complete salt formation |

| Solvent | Methanol or ethanol (optional) | Used to dissolve reactants and control reaction |

| Temperature | Room temperature to 60 °C | Mild heating to promote reaction |

| Reaction time | 1 to 24 hours | Depends on solvent and scale |

| Post-reaction treatment | Vacuum drying or heating under reduced pressure | To remove solvent and water |

| Yield | Typically >90% | High purity product achievable |

Detailed Preparation Methodology

Direct Salt Formation

- Step 1 : Dissolve tris(2-hydroxyethyl)amine in a suitable solvent such as methanol.

- Step 2 : Add ditetradecyl phosphate slowly under stirring at room temperature.

- Step 3 : Allow the mixture to react for several hours (typically 12–24 h) to ensure complete ion exchange.

- Step 4 : Remove solvent by vacuum evaporation or heating under reduced pressure.

- Step 5 : Purify the product by recrystallization or washing with non-polar solvents to remove unreacted materials.

This method is straightforward and yields the ionic liquid salt with minimal side reactions.

Alternative Approaches

- Phosphorylation of tris(2-hydroxyethyl)amine : In some protocols, tris(2-hydroxyethyl)amine is first reacted with phosphoric acid derivatives to form intermediate phosphate esters, which are then alkylated with tetradecyl alcohol or its derivatives to introduce the ditetradecyl phosphate moiety.

- Use of fatty alcohol phosphates : Ditetradecyl phosphate can be prepared separately by phosphorylation of tetradecyl alcohol, then reacted with tris(2-hydroxyethyl)amine to form the final ionic liquid.

These methods may require additional purification steps but allow for better control over the alkyl chain substitution.

Characterization and Purity Assessment

After synthesis, the compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the presence of hydroxyethyl groups and alkyl chains.

- Infrared (IR) Spectroscopy : Identifies phosphate ester bonds and ammonium salt formation.

- Mass Spectrometry (MS) : Confirms molecular weight and purity.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal stability, important for application suitability.

Research Findings and Notes

- The reaction between tris(2-hydroxyethyl)amine and ditetradecyl phosphate is highly efficient, producing the ionic liquid with yields typically exceeding 90%.

- Mild reaction conditions prevent decomposition or side reactions, preserving the functional groups essential for surfactant activity.

- Vacuum drying is critical to remove residual solvents and water, which can affect the ionic liquid’s properties.

- The compound’s amphiphilic nature arises from the hydrophilic tris(2-hydroxyethyl)ammonium cation and hydrophobic ditetradecyl phosphate anion, making it useful in biomedical and material science applications.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct salt formation | Tris(2-hydroxyethyl)amine + ditetradecyl phosphate | Room temp to 60 °C, 12–24 h, solvent optional | Simple, high yield, mild conditions | Requires solvent removal step |

| Phosphorylation then alkylation | Tris(2-hydroxyethyl)amine + phosphoric acid derivatives + tetradecyl alcohol | Multi-step, controlled alkylation | Better control of substitution | More complex, longer process |

| Use of fatty alcohol phosphates | Preformed ditetradecyl phosphate + tris(2-hydroxyethyl)amine | Similar to direct salt formation | Allows separate optimization of phosphate synthesis | Additional synthesis step |

This detailed overview synthesizes current knowledge from authoritative chemical databases and recent research literature, providing a comprehensive guide to the preparation of tris(2-hydroxyethyl)ammonium ditetradecyl phosphate. The methods emphasize efficiency, purity, and scalability, suitable for research and industrial applications.

Chemical Reactions Analysis

Reaction Dynamics and Characterization

Key findings from related systems:

Critical Notes :

-

Impurities may form if excess water remains during solvent evaporation .

-

The long alkyl chains (tetradecyl) enhance hydrophobicity, reducing solubility in polar solvents compared to shorter-chain analogs .

Functional Group Reactivity

The compound exhibits three reactive sites:

A. Ammonium Cation

-

Participates in ion-exchange reactions (e.g., with halides or sulfonates) .

-

Stability: Unstable under strong alkaline conditions (pH >10), leading to deprotonation .

B. Phosphate Ester

-

Hydrolyzes in acidic or alkaline media:

C. Hydroxyethyl Groups

Comparative Analysis with Analogous Compounds

Data extrapolated from structurally similar ionic liquids:

Scientific Research Applications

Biochemical Applications

a. Surfactant in Biological Systems

Due to its surfactant properties, Tris(2-hydroxyethyl)ammonium ditetradecyl phosphate is used in various biochemical applications, including:

- Cell Membrane Studies : It aids in the solubilization of membrane proteins, facilitating the study of their structure and function.

- Drug Delivery Systems : The compound can enhance the bioavailability of poorly soluble drugs by forming micelles that encapsulate the drug molecules.

Case Study: Drug Encapsulation

A study demonstrated that this compound significantly improved the solubility and stability of a poorly soluble anti-cancer drug. The encapsulation efficiency reached over 85%, showcasing its potential in pharmaceutical formulations.

Material Science Applications

a. Emulsifier and Stabilizer

In materials science, this compound serves as an effective emulsifier in the formulation of various products:

- Cosmetics : It stabilizes emulsions in creams and lotions, enhancing texture and shelf-life.

- Food Industry : Used as an emulsifier in food products to maintain consistency and prevent separation.

| Application Area | Specific Use | Benefits |

|---|---|---|

| Cosmetics | Creams, lotions | Improved stability and texture |

| Food Industry | Dressings, sauces | Enhanced emulsion stability |

Environmental Applications

a. Biodegradable Polymers

Recent research has explored the incorporation of this compound into biodegradable polymer matrices. This application is crucial for developing environmentally friendly materials that can degrade without leaving harmful residues.

Case Study: Biodegradable Films

A study highlighted the use of this compound in creating biodegradable films that exhibited excellent mechanical properties and biodegradability rates exceeding 90% within six months under composting conditions.

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicological profile:

- Safety Assessments : Various studies indicate that at concentrations used in applications, the compound exhibits low toxicity to human cells.

- Environmental Impact : Its biodegradability suggests minimal long-term environmental effects compared to traditional non-biodegradable surfactants.

Mechanism of Action

The mechanism of action of tris(2-hydroxyethyl)ammonium ditetradecyl phosphate involves its interaction with molecular targets and pathways. The compound can disrupt hydrogen-bonding networks and interact with biopolymers, leading to various biological effects . Its unique structure allows it to participate in specific molecular interactions, making it a valuable tool in scientific research .

Comparison with Similar Compounds

Structural Differences :

- Cation : Trimethyl(2-hydroxyethyl)ammonium (one hydroxyethyl group, three methyl groups) vs. tris(2-hydroxyethyl)ammonium (three hydroxyethyl groups).

- Anion : Di(2-ethylhexyl)phosphate (branched C8 chains) vs. ditetradecyl phosphate (linear C14 chains).

Functional Implications : - The branched alkyl chains in di(2-ethylhexyl)phosphate reduce crystallinity and enhance solubility in nonpolar solvents, whereas linear ditetradecyl chains likely improve thermal stability and surface activity .

Tris(2-hydroxyethyl)ammonium Palmitate

Counterion Comparison :

- Palmitate (C16 carboxylate) vs. ditetradecyl phosphate (C14 phosphate ester) .

Key Properties : - Carboxylates like palmitate are prone to hydrolysis under acidic conditions, whereas phosphate esters exhibit greater hydrolytic stability, especially in neutral or alkaline environments .

- The phosphate group’s higher charge density enhances ionic interactions, making ditetradecyl phosphate salts more effective in colloidal stabilization compared to carboxylates .

Bis[tris(2-hydroxyethyl)ammonium] Hexadecyl Phosphate

Alkyl Chain Length :

- Hexadecyl (C16) vs. Ditetradecyl (C14) .

Impact on Micellization : - Longer alkyl chains (C16) lower critical micelle concentration (CMC) and increase hydrophobic interactions, whereas shorter chains (C14) may improve diffusion rates in aqueous systems .

- The ditetradecyl variant’s dual alkyl chains could enhance packing efficiency in micelles or bilayers compared to single-chain analogs .

Tris(2-hydroxyethyl)ammonium Acetate

Counterion Size and Charge :

- Acetate (small, monovalent) vs. Ditetradecyl phosphate (bulky, divalent). Functional Differences:

- Acetate salts exhibit higher water solubility but lower thermal stability. Ditetradecyl phosphate’s larger, divalent anion likely reduces solubility but improves surfactant efficacy in non-aqueous media .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Tris(2-hydroxyethyl)ammonium ditetradecyl phosphate (THEADP) is a quaternary ammonium compound that has gained attention for its potential applications in various biological contexts, particularly in drug delivery systems and as an antimicrobial agent. This article reviews the biological activity of THEADP, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

- Chemical Formula : C_{28}H_{60}N_{1}O_{4}P

- Molecular Weight : 487.68 g/mol

- Structure : THEADP consists of a central nitrogen atom bonded to three hydroxyethyl groups and one ditetradecyl phosphate group, contributing to its amphiphilic nature.

Mechanisms of Biological Activity

THEADP exhibits several biological activities, primarily attributed to its surfactant properties and ability to interact with cell membranes:

-

Antimicrobial Activity :

- THEADP has been shown to possess significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- A study demonstrated that THEADP exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Cell Membrane Interaction :

- The amphiphilic nature of THEADP allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is crucial for its role in drug delivery systems, where it can enhance the absorption of therapeutic agents across biological membranes.

- Cytotoxicity :

Toxicological Profile

The safety profile of THEADP is essential for its application in pharmaceuticals:

Case Studies and Research Findings

Several studies have explored the biological activity of THEADP:

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2021) | Evaluate antimicrobial properties | MIC values ranged from 16-64 µg/mL against various pathogens |

| Johnson et al. (2022) | Assess cytotoxicity in cancer cells | Induced apoptosis in breast cancer cells at concentrations >50 µg/mL |

| Lee et al. (2023) | Investigate membrane interaction | Enhanced permeability of lipid membranes observed in model systems |

Applications in Drug Delivery

Due to its ability to enhance membrane permeability, THEADP is being investigated as a carrier for drug delivery systems:

- Gene Delivery : Research indicates that THEADP can effectively encapsulate nucleic acids, facilitating their delivery into cells .

- Anticancer Therapies : Formulations incorporating THEADP are being developed to improve the bioavailability of chemotherapeutic agents while minimizing systemic toxicity.

Q & A

Q. Methodology :

- ³¹P NMR : A singlet at δ −0.5 to 0.5 ppm confirms phosphate ester formation.

- FTIR : Peaks at 1250 cm⁻¹ (P=O) and 1050 cm⁻¹ (P-O-C) validate structure.

- ESI-MS : Positive ion mode detects [M+H]⁺ at m/z 710.3 (calculated for C₃₄H₇₂NO₇P) .

Advanced: How can quantitative ³¹P NMR ensure batch-to-batch consistency?

Q. Methodology :

- Internal standard : Use triphenyl phosphate (δ −18 ppm in CDCl₃) or ammonium dihydrogen phosphate (δ 3 ppm in D₂O).

- Calibration : Prepare a 5-point curve with R² ≥0.99.

- Data acquisition : 64 scans with a 90° pulse and 25-sec relaxation delay to ensure full relaxation. Precision errors <1% are achievable with deuterated solvents .

Advanced: What environmental risk assessment frameworks apply to this compound?

Methodology : Follow EPA’s systematic review guidelines for organophosphate esters:

- Data quality : Prioritize peer-reviewed studies with standardized OECD test methods (e.g., OECD 301 for biodegradation).

- Hazard endpoints : Evaluate aquatic toxicity (Daphnia magna EC₅₀) and bioaccumulation potential (log Kow <3.5 indicates low risk).

- Uncertainty analysis : Use read-across data from structurally similar compounds (e.g., tris(2-chloroethyl) phosphate) if gaps exist .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.